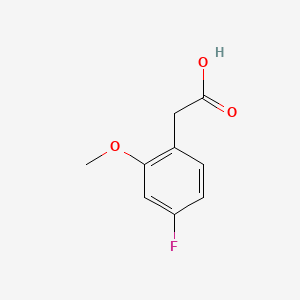
2-(4-Fluoro-2-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Fluoro-2-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C9H9FO3 . It has a molecular weight of 184.16 . The IUPAC name for this compound is (4-fluoro-2-methoxyphenyl)acetic acid .
Synthesis Analysis
The synthesis of “this compound” involves the use of thionyl chloride . The compound (28.9 g, 157 mmol) is added in small portions to thionyl chloride (150 mL) and the resulting solution is stirred overnight at room temperature . The solvent is then concentrated under reduced pressure and co-evaporated with toluene to give an oily residue that is used without further purification in the next step .Molecular Structure Analysis
The SMILES string for “this compound” is COc1cc(F)ccc1CC(O)=O . This represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . It has a boiling point of 281.5±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The molar refractivity of the compound is 44.0±0.3 cm^3 . The compound has 3 H bond acceptors and 1 H bond donor .Scientific Research Applications
Fluorescent Labeling in Biomedical Analysis
2-(4-Fluoro-2-methoxyphenyl)acetic acid and its derivatives show promise in biomedical analysis. A novel fluorophore, 6-methoxy-4-quinolone, derived from related compounds, exhibits strong fluorescence across a broad pH range, making it an excellent candidate for fluorescent labeling in biomedical research. Its remarkable stability against light and heat, along with its robust fluorescence across varying pH levels, underscores its utility in sensitive analytical procedures. The ability to use it as a fluorescent labeling reagent for carboxylic acids further amplifies its applicability in precise biomedical measurements (Hirano et al., 2004).
Photodecarboxylation in Zinc Photocages
Modifications of phenylacetic acid variants, such as this compound, have been explored for their photodecarboxylation properties. Specifically, certain derivatives have shown to facilitate photodecarboxylation at red-shifted excitation wavelengths. This characteristic is instrumental in developing zinc photocages for biological applications, providing an innovative approach to control biological processes with light, thereby contributing to advancements in photopharmacology and photoactivated therapeutic strategies (Shigemoto et al., 2021).
Synthesis of Complex Compounds
The compound and its related derivatives play a crucial role in the synthesis of complex molecular structures. For instance, it's utilized in the synthesis of 1,2-diethoxy-3-fluorobenzene, showcasing its significance in constructing intricate molecular architectures. This highlights its versatility and importance in synthetic chemistry, contributing to the development of new materials and compounds with potential applications across various industries (Yerande et al., 2014).
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Fluoro-2-methoxyphenyl)acetic acid . These factors can include pH, temperature, presence of other molecules, and cellular context, among others. Detailed studies are needed to understand how these environmental factors affect the compound’s action.
properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHNRCPWPMJXQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)










